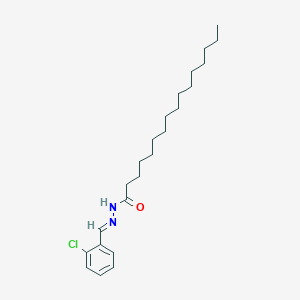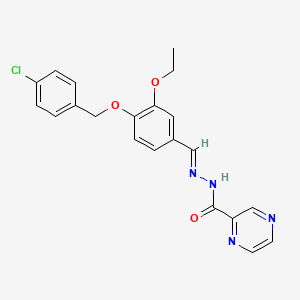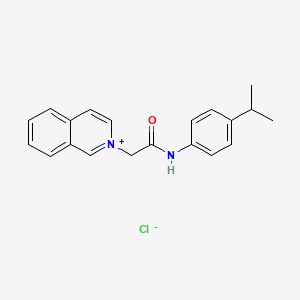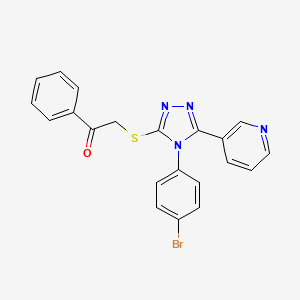
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C28H22ClN3O5 and a molecular weight of 515.958 g/mol . This compound is notable for its intricate structure, which includes a naphthylamino group, a carbohydrazonoyl moiety, and a chlorobenzoate ester. It is primarily used in research settings due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthylamino Intermediate: This step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthylamino intermediate.
Carbohydrazonoyl Formation: The intermediate is then reacted with a carbohydrazide under controlled conditions to form the carbohydrazonoyl group.
Esterification: The final step involves the esterification of the carbohydrazonoyl intermediate with 4-chlorobenzoic acid in the presence of an ethoxy group to yield the target compound.
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve similar steps but optimized for larger scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
化学反应分析
Types of Reactions
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
科学研究应用
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The naphthylamino group can intercalate with DNA, potentially disrupting replication and transcription processes. The carbohydrazonoyl moiety may interact with enzymes, inhibiting their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methylbenzoate: Contains a methyl group instead of a chlorine atom, potentially affecting its chemical properties and applications.
Uniqueness
The uniqueness of 2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields of research.
属性
CAS 编号 |
769152-45-6 |
|---|---|
分子式 |
C28H22ClN3O5 |
分子量 |
515.9 g/mol |
IUPAC 名称 |
[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C28H22ClN3O5/c1-2-36-25-16-18(10-15-24(25)37-28(35)20-11-13-21(29)14-12-20)17-30-32-27(34)26(33)31-23-9-5-7-19-6-3-4-8-22(19)23/h3-17H,2H2,1H3,(H,31,33)(H,32,34)/b30-17+ |
InChI 键 |
LZRCRUJVUVHGOV-OCSSWDANSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011924.png)

![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011950.png)


![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011960.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011962.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011967.png)
![N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B12011973.png)
![2-[4-(But-2-enyl]phenoxy)acetic acid](/img/structure/B12011978.png)
![2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12011986.png)
